molecular formula C25H24N4O5 B2430534 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-04-0

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2430534
CAS RN: 612053-04-0
M. Wt: 460.49
InChI Key: NDYDMJJGFCWERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Pyridine and pyran derivatives have been extensively studied for their molecular and crystal structures. For instance, the structural analysis of similar compounds using X-ray diffraction revealed that these compounds exhibit C1 symmetry with heterocyclic rings adopting a distorted envelope conformation, indicating potential for diverse chemical reactivity and interactions (Jansone et al., 2007). Moreover, the synthesis of new series of pyridine and fused pyridine derivatives demonstrates the ongoing interest in developing novel compounds with potentially useful properties (Al-Issa, 2012).

Photovoltaic Properties

The investigation of pyrazolo pyridine derivatives for their structural, optical, and junction characteristics reveals potential applications in photovoltaic devices. Such studies indicate that thin films of these compounds can be used to fabricate heterojunctions, with specific derivatives showing promise as photosensors due to their optical energy gaps and device performance under illumination (Zedan, El-Taweel, & El-Menyawy, 2020).

Antimicrobial and Antioxidant Activity

Research on the antimicrobial and antioxidant activities of pyridine-pyran derivatives highlights their potential in medicinal chemistry. For example, novel synthesized chalcones derived from these compounds exhibited marked antimicrobial activities, suggesting their utility in developing new therapeutic agents (Lagu & Yejella, 2020).

Corrosion Inhibition

The synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for mild steel in acidic conditions demonstrate the compound's potential utility in industrial applications. Such studies provide insights into the mechanisms of corrosion inhibition and the development of more efficient inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-14-8-21-23(25(30)29(14)13-15-6-5-7-28-12-15)22(17(11-26)24(27)34-21)16-9-19(32-3)20(33-4)10-18(16)31-2/h5-10,12,22H,13,27H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYDMJJGFCWERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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